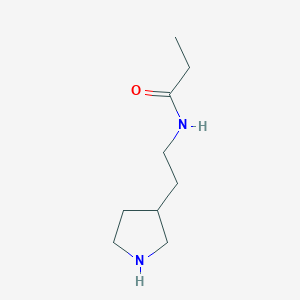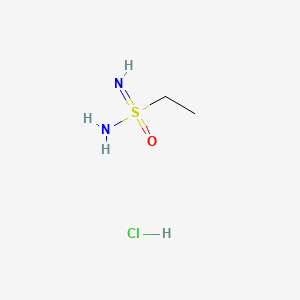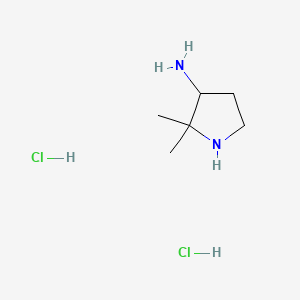![molecular formula C10H13Cl2N3O2 B13493602 Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)
Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This class of compounds is known for its diverse biological activities and is often used in pharmaceutical research and development. The imidazo[1,2-a]pyridine scaffold is found in many drugs, making it a privileged structure in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction can be catalyzed by various metal catalysts such as copper, iron, gold, ruthenium, and palladium . The reaction conditions often require high temperatures, high catalyst loading, and long reaction times . recent advancements have led to the development of metal-free and aqueous synthesis methods under ambient conditions, which are more environmentally friendly and efficient .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes to assemble the scaffold. These methods include metal-catalyzed coupling reactions and base-catalyzed rearrangements . The use of undesirable solvents such as N,N-dimethylformamide, 1,2-dichloroethane, and acetonitrile is common, but efforts are being made to replace these with greener alternatives .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions can vary, but they often involve the use of metal catalysts and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents at specific positions on the imidazo[1,2-a]pyridine scaffold .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride include other imidazo[1,2-a]pyridine derivatives such as zolimidine, zolpidem, and rifaximin . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and functional groups .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H13Cl2N3O2 |
|---|---|
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c1-15-10(14)8-3-2-4-9-12-7(5-11)6-13(8)9;;/h2-4,6H,5,11H2,1H3;2*1H |
InChI-Schlüssel |
PDECIGJKKTUXGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=NC(=CN21)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)





![8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
![N-{3-[(methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B13493594.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13493597.png)

